![molecular formula C14H18Cl2N2O3S B2770006 4-Chloro-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]butan-1-one CAS No. 731815-63-7](/img/structure/B2770006.png)
4-Chloro-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]butan-1-one
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Description
4-Chloro-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]butan-1-one is a chemical compound with the molecular formula C10H10Cl2O. It is a white to yellow solid or semi-solid or liquid at room temperature . The compound has a molecular weight of 217.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10Cl2O/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6H,1-2,7H2 . This indicates that the compound has a butanone backbone with a chloro group at the 4th carbon and a 4-chlorophenyl group attached to the 1st carbon.Physical And Chemical Properties Analysis
This compound is a white to yellow solid or semi-solid or liquid at room temperature . It has a molecular weight of 217.09 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-chloro-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3S/c15-7-1-2-14(19)17-8-10-18(11-9-17)22(20,21)13-5-3-12(16)4-6-13/h3-6H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGHLIKOXZHPIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCCl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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